molecular formula C22H24N2O2 B14729800 2,5-Bis[(benzylamino)methyl]benzene-1,4-diol CAS No. 6342-13-8

2,5-Bis[(benzylamino)methyl]benzene-1,4-diol

Cat. No.: B14729800
CAS No.: 6342-13-8
M. Wt: 348.4 g/mol
InChI Key: AZVNFJXPILGXEQ-UHFFFAOYSA-N
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Description

2,5-Bis[(benzylamino)methyl]benzene-1,4-diol is an organic compound with the molecular formula C22H24N2O2 It contains two benzylamino groups attached to a benzene ring, which also has two hydroxyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(benzylamino)methyl]benzene-1,4-diol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with benzene-1,4-diol (hydroquinone).

    Benzylation: The hydroxyl groups of hydroquinone are protected, followed by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.

    Aminomethylation: The benzylated intermediate undergoes aminomethylation using formaldehyde and benzylamine under acidic conditions to introduce the benzylamino groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(benzylamino)methyl]benzene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Benzyl chloride in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

2,5-Bis[(benzylamino)methyl]benzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of 2,5-Bis[(benzylamino)methyl]benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The benzylamino groups can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The hydroxyl groups can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,4-diol (Hydroquinone): Lacks the benzylamino groups.

    2,5-Diaminotoluene: Contains amino groups instead of benzylamino groups.

    N,N’-Bis(benzyl)ethylenediamine: Contains a different backbone structure.

Uniqueness

2,5-Bis[(benzylamino)methyl]benzene-1,4-diol is unique due to the presence of both benzylamino and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

6342-13-8

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

2,5-bis[(benzylamino)methyl]benzene-1,4-diol

InChI

InChI=1S/C22H24N2O2/c25-21-12-20(16-24-14-18-9-5-2-6-10-18)22(26)11-19(21)15-23-13-17-7-3-1-4-8-17/h1-12,23-26H,13-16H2

InChI Key

AZVNFJXPILGXEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC(=C(C=C2O)CNCC3=CC=CC=C3)O

Origin of Product

United States

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